molecular formula C10H19ClN2O B7929959 2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7929959
M. Wt: 218.72 g/mol
InChI Key: IYQVDPIBAMQYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another non-polar solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

  • Substitution reactions yield various substituted derivatives.
  • Oxidation and reduction reactions yield oxidized or reduced forms of the compound.
  • Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biology: As a tool for studying biochemical pathways and enzyme interactions.

    Industry: As a chemical intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-isopropylacetamide
  • N-Isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
  • 2-Chloro-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Uniqueness

2-Chloro-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is unique due to the presence of both the chloro and pyrrolidinyl groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles is recommended.

Properties

IUPAC Name

2-chloro-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQVDPIBAMQYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.